1H-Pyrazole-4-carbaldehyde hydrochloride CAS 1197230-88-8 properties
1H-Pyrazole-4-carbaldehyde hydrochloride CAS 1197230-88-8 properties
Advanced Building Block for Kinase Inhibitor & Agrochemical Design
Executive Summary
1H-Pyrazole-4-carbaldehyde hydrochloride (CAS 1197230-88-8) is a high-value heterocyclic intermediate extensively utilized in the synthesis of bioactive small molecules.[1][2] As a stable salt form of the volatile and oxidation-prone free base (CAS 35344-95-7), it serves as a critical scaffold in medicinal chemistry, particularly for ATP-competitive kinase inhibitors (e.g., CDK2, IRAK4, JAK) and succinate dehydrogenase inhibitor (SDHI) fungicides. This guide details its physicochemical properties, synthetic utility, and handling protocols, designed for researchers requiring high-purity inputs for structure-activity relationship (SAR) campaigns.
Physicochemical Profile
The hydrochloride salt offers superior shelf-stability compared to the free base, which is prone to air-oxidation (forming the carboxylic acid) and polymerization.
| Property | Specification |
| Chemical Name | 1H-Pyrazole-4-carbaldehyde hydrochloride |
| CAS Number | 1197230-88-8 (Salt); 35344-95-7 (Free Base) |
| Molecular Formula | C₄H₄N₂O[2][3][4] · HCl |
| Molecular Weight | 132.55 g/mol |
| Appearance | White to pale yellow crystalline solid |
| Solubility | Soluble in water, DMSO, Methanol; Sparingly soluble in DCM |
| Melting Point | >200°C (Decomposes) |
| Acidity (pKa) | ~2.5 (Conjugate acid of pyrazole), ~11.6 (NH deprotonation) |
| Storage | Hygroscopic. Store at 2–8°C under inert gas (Ar/N₂). |
Synthetic Utility & Mechanisms[4]
The 4-formylpyrazole moiety acts as a versatile "chemical handle," allowing for the rapid diversification of the pyrazole core. The hydrochloride salt must often be neutralized in situ using a tertiary base (e.g., DIPEA, Et₃N) before nucleophilic attack.
Core Reactivity Patterns
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Reductive Amination: The aldehyde reacts with primary/secondary amines to form Schiff bases, which are reduced (NaBH(OAc)₃) to secondary amines—a common linker strategy in kinase inhibitors.
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Knoevenagel Condensation: Reaction with active methylene compounds (e.g., malononitrile) to generate push-pull alkenes.
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Oxidation: Conversion to 1H-pyrazole-4-carboxylic acid, a precursor for amide coupling.
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N-Alkylation: The pyrazole NH remains nucleophilic; however, N-protection (e.g., THP, SEM) is often required to prevent regioisomer mixtures during aldehyde functionalization.
Mechanism: Vilsmeier-Haack Formylation
The industrial preparation typically involves the Vilsmeier-Haack reaction on a hydrazone or protected pyrazole, followed by HCl treatment to precipitate the salt.
Figure 1: Vilsmeier-Haack pathway for the synthesis of the aldehyde, culminating in salt formation for stability.
Medicinal Chemistry Applications
Kinase Inhibitor Design (The "Hinge Binder")
The pyrazole ring is a privileged scaffold that often mimics the adenine ring of ATP, forming hydrogen bonds with the hinge region of kinases. The C4-aldehyde allows the attachment of solubilizing groups or "tail" moieties that extend into the solvent-exposed region or hydrophobic back pocket.
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CDK2 Inhibitors: N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines have been synthesized using this aldehyde to introduce the pyrazole moiety, showing potent anti-proliferative activity.[4]
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IRAK4 Inhibitors: Used to synthesize N-(1H-pyrazol-4-yl)carboxamides, where the aldehyde is converted to an amine or coupled to bicyclic cores to tune lipophilicity (cLogD).
Drug Discovery Workflow
Figure 2: Typical workflow converting the aldehyde into a bioactive kinase inhibitor candidate.
Experimental Protocol: Reductive Amination
Objective: Synthesis of a secondary amine derivative (General Procedure). Rationale: The HCl salt is acidic; sodium acetate is added to buffer the reaction and allow imine formation without precipitating the free amine prematurely.
Materials:
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1H-Pyrazole-4-carbaldehyde HCl (1.0 eq)
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Amine substrate (1.1 eq)
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Sodium Triacetoxyborohydride (STAB) (1.5 eq)
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DIPEA (Diisopropylethylamine) (1.0 eq)
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DCM (Dichloromethane) or DCE (Dichloroethane) (Anhydrous)
Procedure:
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Free Base Liberation (In-situ): In a round-bottom flask under N₂, suspend the 1H-Pyrazole-4-carbaldehyde HCl in DCM. Add DIPEA dropwise and stir for 15 minutes until the solid dissolves/suspends finely.
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Imine Formation: Add the amine substrate. If the amine is a salt, add an additional equivalent of DIPEA. Stir at Room Temperature (RT) for 1–2 hours. Note: Monitoring by TLC may show the disappearance of the aldehyde.
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Reduction: Cool the mixture to 0°C. Add Sodium Triacetoxyborohydride (STAB) portion-wise over 10 minutes. STAB is preferred over NaBH₄ to prevent reduction of the aldehyde before imine formation.
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Reaction: Allow to warm to RT and stir overnight (12–16h).
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Quench: Quench with saturated aqueous NaHCO₃. Stir vigorously for 20 minutes until gas evolution ceases.
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Extraction: Extract the aqueous layer with DCM (3x).[5] Combine organic layers, dry over Na₂SO₄, and concentrate.
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Purification: Purify via flash column chromatography (MeOH/DCM gradient).
Handling, Stability & Safety
Signal Word: WARNING Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
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Hygroscopicity: The HCl salt is highly hygroscopic. Exposure to moisture can lead to clumping and hydrolysis. Weigh quickly in a low-humidity environment or a glovebox.
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Oxidation: While the salt is more stable than the free base, long-term exposure to air can oxidize the aldehyde to the carboxylic acid. Store under Argon/Nitrogen.
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Incompatibility: Avoid strong oxidizing agents and strong bases (unless intended for reaction).
References
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MilliporeSigma. 1H-Pyrazole-4-carbaldehyde hydrochloride Properties & Safety. Sigma-Aldrich. Link
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National Center for Biotechnology Information. PubChem Compound Summary for CID 5130673, 1H-Pyrazole-4-carbaldehyde. PubChem. Link
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MDPI. Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors. Molecules 2023.[6] Link
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Elsevier. Identification of N-(1H-pyrazol-4-yl)carboxamide inhibitors of interleukin-1 receptor associated kinase 4.[7] Bioorganic & Medicinal Chemistry Letters. Link
-
Fisher Scientific. Safety Data Sheet: 1H-Pyrazole-4-carbaldehyde.Link
Sources
- 1. EP2167461B1 - Processes for the preparation of pyrazoles - Google Patents [patents.google.com]
- 2. Design, synthesis, and in silico studies of new benzofuran–pyrazole hybrids as multi-kinase inhibitors with potential antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1H-Pyrazole-4-carboxaldehyde | 35344-95-7 [chemicalbook.com]
- 4. mdpi.com [mdpi.com]
- 5. jocpr.com [jocpr.com]
- 6. chemmethod.com [chemmethod.com]
- 7. Identification of N-(1H-pyrazol-4-yl)carboxamide inhibitors of interleukin-1 receptor associated kinase 4: Bicyclic core modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
